2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13473233
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN2O3 |
|---|---|
| Molecular Weight | 324.80 g/mol |
| IUPAC Name | benzyl 2-[[(2-chloroacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21ClN2O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
| Standard InChI Key | ZQVNRUREAYSACM-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Structural Characteristics and Functional Groups
Key Structural Features
The compound’s molecular architecture is defined by three critical components:
-
Pyrrolidine Ring: A saturated five-membered ring with one nitrogen atom, providing rigidity and a site for stereochemical variation.
-
Benzyl Ester Group: Enhances solubility and stability, common in prodrug designs for targeted drug delivery.
-
2-Chloroacetyl-methylamino Moiety: Introduces electrophilic reactivity (via the chloroacetyl group) and potential hydrogen-bonding interactions (via the methylamino group).
| Functional Group | Location | Reactivity/Role |
|---|---|---|
| Pyrrolidine Ring | Core structure | Provides scaffold for substitutions |
| Benzyl Ester | 1-Position | Prodrug potential, enhances lipophilicity |
| Chloroacetyl | 2-Position | Electrophilic site for nucleophilic substitution |
| Methylamino | 2-Position | Hydrogen-bond donor, influences solubility |
The SMILES notation CN(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl and InChI InChI=1S/C16H21ClN2O3/c1-18(15(20)9-17)10-14-7-8-19(11-14)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 confirm the connectivity of these groups.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrrolidine Ring Formation | Cyclization agents (e.g., diethylamine, chloroacetyl chloride) | Constructs the pyrrolidine core |
| 2 | Esterification | Benzyl alcohol, coupling agents (e.g., DCC, DMAP) | Introduces benzyl ester group |
| 3 | Amination | Methylamine, chloroacetyl chloride | Attaches [(2-chloroacetyl)-methylamino]methyl group |
Alkylation and esterification are central to the process, with precise control over reaction conditions (e.g., temperature, solvent) to achieve high yields. Industrial-scale synthesis may employ continuous flow reactors to optimize efficiency and reduce waste.
Chemical Reactivity and Transformations
The compound exhibits reactivity at three key sites:
Chloroacetyl Group
The chloroacetyl moiety undergoes nucleophilic substitution, particularly with amines or thiols, forming stable amides or thioesters. This reactivity is leveraged in prodrug activation or conjugation to biological targets.
Benzyl Ester
Hydrolysis (acidic or enzymatic) cleaves the ester, yielding the carboxylic acid. This transformation is critical in drug metabolism studies.
Pyrrolidine Ring
The ring’s nitrogen participates in hydrogen bonding or acts as a base in deprotonation reactions, influencing solubility and membrane permeability.
Biological Activity and Applications
While direct biological data for this compound is limited, its structural analogs suggest potential therapeutic applications:
The chloroacetyl group’s electrophilicity may enable covalent binding to cysteine residues in proteins, a strategy used in targeted therapeutics. Further studies are needed to elucidate its mechanism of action and toxicity profile.
Comparative Analysis with Structural Analogues
The compound shares structural motifs with several derivatives, differing in substituents and ester groups:
These variations highlight the compound’s adaptability for structure-activity relationship (SAR) studies, where modifications to the ester or substituent can fine-tune pharmacokinetic properties .
Research Findings and Future Directions
Key Research Gaps
-
Biological Activity: Limited in vitro/in vivo data on efficacy or toxicity.
-
Metabolic Stability: Impact of ester hydrolysis on plasma half-life.
-
Synthetic Optimization: Scalability of multi-step synthesis.
Future Opportunities
-
Targeted Drug Design: Exploit the chloroacetyl group for covalent inhibition of disease-associated enzymes.
-
Prodrug Development: Leverage the benzyl ester for controlled drug release.
-
Computational Modeling: Use molecular docking to predict binding affinity to therapeutic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume